N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide
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Overview
Description
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyrazole ring attached to a pyridazinone core, which is further linked to an o-tolyl group through an acetamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide typically involves a multi-step process:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between the pyridazinone core and a suitable pyrazole precursor, often under reflux conditions in the presence of a catalyst.
Attachment of the o-Tolyl Group: The o-tolyl group is then attached through an acetamide linkage, which can be formed by reacting the intermediate with o-tolyl acetic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridazinone rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
The uniqueness of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the o-tolyl group can influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14-5-2-3-6-15(14)13-17(24)19-10-12-23-18(25)8-7-16(21-23)22-11-4-9-20-22/h2-9,11H,10,12-13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUIZEPITSNXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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